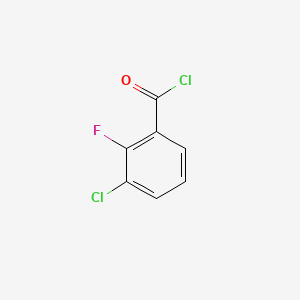

3-Chloro-2-fluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYJOUAMJITBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378583 | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-76-2 | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorobenzoyl chloride: Synthesis, Applications, and Safety

CAS Number: 85345-76-2

Introduction

3-Chloro-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzoyl moiety, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, covering its synthesis, key applications in medicinal chemistry, and essential safety and handling protocols. The strategic placement of the halogen atoms influences the molecule's electrophilicity and can introduce desirable pharmacokinetic properties in the final target compounds, making it a reagent of significant interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 85345-76-2 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.451 g/mL at 25 °C | [1][4] |

| Boiling Point | 202-203 °C | [1][4] |

| Refractive Index | n20/D 1.5370 | [1][4] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [1] |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, via chlorination. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzoic Acid

This protocol is adapted from established procedures for the synthesis of benzoyl chlorides from benzoic acids.[5][6][7]

Materials:

-

3-Chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (for HCl and SO₂ gases)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Add 3-chloro-2-fluorobenzoic acid (1.0 equivalent) to the flask.

-

Addition of Solvent and Reagent: Add anhydrous toluene or DCM to the flask, followed by the slow, dropwise addition of thionyl chloride (1.5 - 2.0 equivalents) at room temperature.

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain stirring. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound can often be used in the next step without further purification. If higher purity is required, fractional distillation under reduced pressure can be performed.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride group makes this compound a versatile reagent for introducing the 3-chloro-2-fluorobenzoyl moiety into various molecules. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. For instance, it is a key intermediate in the preparation of potent and selective Aurora A kinase inhibitors.[8] The 3-chloro-2-fluorophenyl group can engage in crucial interactions within the kinase's ATP-binding pocket, enhancing the inhibitor's potency and selectivity.

Example: Synthesis of an Aurora A Kinase Inhibitor Intermediate

A key step in the synthesis of certain pyrimidine-based Aurora A kinase inhibitors involves the acylation of an amine-containing scaffold with a derivative of this compound. The general reaction involves the formation of an amide bond between the acyl chloride and a primary or secondary amine.

Caption: Role of this compound in synthesizing Aurora A kinase inhibitors.

The presence of the fluorine atom can improve metabolic stability and cell permeability of the final drug molecule, while the chlorine atom can be involved in specific binding interactions with the target protein.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases. In case of spills, use an inert absorbent material and dispose of it as hazardous waste.

References

- 1. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 2. 3-氯-2-氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. 85345-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzoyl chloride

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the utility of halogenated aromatic intermediates is paramount. The strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. 3-Chloro-2-fluorobenzoyl chloride (CAS No. 85345-76-2) is a key building block that embodies this principle. As a bifunctional reagent, its reactive acyl chloride group provides a handle for amide and ester formation, while the substituted aromatic ring offers a scaffold for further molecular elaboration.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physical properties of this compound, protocols for its characterization, and critical insights into its handling and reactivity. The information herein is curated to empower scientists to utilize this versatile intermediate with confidence and precision.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a reagent are critical for its effective use in synthesis, dictating everything from reaction setup to purification strategy.

Core Physical Data

This compound is a colorless to pale yellow liquid at standard temperature and pressure, possessing a pungent odor characteristic of acyl chlorides.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 85345-76-2 | [2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.451 g/mL at 25 °C | [1][2] |

| Boiling Point | 202-203 °C (lit.) | [1][2][3] |

| Refractive Index (n₂₀/D) | 1.5370 (lit.) | [1][2] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [2] |

| Melting / Freezing Point | Not reported (liquid at room temp.) | [4] |

Solubility Profile

As an acyl chloride, this compound is highly reactive towards protic solvents. It reacts exothermically and violently with water to hydrolyze into 3-chloro-2-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas. It will also react with alcohols to form the corresponding esters.

Based on the behavior of analogous compounds like 2-fluorobenzoyl chloride, it is expected to be readily soluble in a range of common anhydrous aprotic organic solvents.[5] This high solubility is crucial for creating homogeneous reaction media.

-

Compatible Solvents (Anhydrous): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl ether, Toluene, Acetone.

-

Reactive Solvents (Avoid): Water, Methanol, Ethanol, Isopropanol, and any other protic solvents.

Analytical and Spectroscopic Characterization

Precise analytical data is the cornerstone of chemical identity and purity verification. While comprehensive, publicly available spectra for this compound are scarce, we can predict its characteristic spectroscopic features based on its structure and data from closely related isomers.

Rationale for Analog-Based Prediction: The electronic environment of the aromatic protons and carbons in this compound is influenced by the same functional groups (acyl chloride, chlorine, fluorine) as its isomers. Therefore, the spectral patterns and chemical shifts are expected to be very similar, providing a reliable, illustrative guide for researchers.

-

¹H NMR: The spectrum will feature signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct proton signals are expected, each showing complex splitting patterns (coupling) from its neighboring protons and potentially from the fluorine atom (H-F coupling).

-

¹³C NMR: The spectrum will show seven distinct signals. The most downfield signal will be the carbonyl carbon of the acyl chloride (~165-170 ppm). The six aromatic carbons will appear between ~115-165 ppm, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

The FT-IR spectrum provides a unique fingerprint based on molecular vibrations. Key expected absorbances include:

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band in the region of 1770-1815 cm⁻¹ . This is a highly characteristic peak for acyl chlorides.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹ .

-

C-F Stretch: A strong absorption band typically found between 1000-1300 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW=193.00), the electron impact (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z ≈ 192 (corresponding to the ³⁵Cl₂ isotope) and a characteristic M+2 peak at m/z ≈ 194 (from the ³⁵Cl³⁷Cl isotope), with an intensity ratio of approximately 2:1.

-

Key Fragment: Loss of the chlorine radical from the acyl chloride group is a common fragmentation pathway, which would yield a strong peak for the 3-chloro-2-fluorobenzoyl cation [M-Cl]⁺ at m/z ≈ 157.

Reactivity, Handling, and Storage

The high reactivity that makes this compound a valuable synthetic intermediate also necessitates stringent handling and storage protocols to ensure safety and maintain chemical integrity.

Core Reactivity

The primary mode of reactivity is nucleophilic acyl substitution . The highly electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, driving these reactions to completion.

Caption: General workflow of nucleophilic acyl substitution.

-

Reaction with Alcohols (Esterification): Forms esters and HCl. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Reaction with Amines (Amidation): Reacts rapidly with primary and secondary amines to form amides. Two equivalents of the amine are often used—one as the nucleophile and one to act as the base.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

Safety and Handling

This compound is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage (Category 1B) .[2] All handling must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, a full-face shield, and a lab coat are mandatory.[2]

-

Dispensing: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Syringes and cannulation techniques are recommended for transferring the liquid.

-

Spill Response: Do not use water to clean up spills. Absorb spills with an inert, dry material like vermiculite or sand and place in a sealed container for hazardous waste disposal.

Storage

Proper storage is critical to prevent degradation and ensure safety.

-

Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[2]

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and metals.

-

Container: Keep the container tightly sealed. For long-term storage, sealing the cap with paraffin film and storing under an inert atmosphere is recommended.

Experimental Protocols for Physical Property Determination

The following protocols describe standard laboratory methods for verifying the physical properties of liquid reagents like this compound. The causality behind these procedures lies in precisely measuring mass and volume (for density) or observing a phase change at a specific temperature (for boiling point) under controlled conditions.

Protocol: Density Measurement

Objective: To determine the density (mass per unit volume) of a liquid sample. This method relies on the accurate measurement of the mass of a precisely known volume of the liquid.

Materials:

-

This compound sample

-

Analytical balance (readable to ±0.001 g)

-

10 mL volumetric flask (Class A) with stopper

-

Pasteur pipette

-

Chemical fume hood

Procedure:

-

Tare the Flask: Carefully clean and dry the 10 mL volumetric flask and its stopper. Place them on the analytical balance and tare the mass to zero (or record the exact mass).

-

Sample Addition: In a fume hood, use a Pasteur pipette to carefully transfer the this compound into the volumetric flask until the bottom of the meniscus is exactly on the calibration mark.

-

Equilibration & Mass Measurement: Stopper the flask and allow it to sit for 5-10 minutes to reach thermal equilibrium with the ambient environment. Record the laboratory temperature.

-

Weighing: Carefully weigh the filled volumetric flask and record the mass.

-

Calculation:

-

Mass of liquid = (Mass of filled flask) – (Mass of empty flask)

-

Density = Mass of liquid / 10.00 mL

-

-

Cleanup: Quench the remaining chemical by slowly adding it to a beaker of isopropanol before disposing of it in the appropriate hazardous waste container.

Caption: Workflow for density determination.

Protocol: Micro Boiling Point Determination

Objective: To determine the boiling point of a small liquid sample. This method identifies the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Materials:

-

This compound sample (~0.5 mL)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer or digital temperature probe

-

Heating apparatus (e.g., oil bath or heating block)

-

Chemical fume hood

Procedure:

-

Setup: In a fume hood, add ~0.5 mL of this compound to the small test tube.

-

Insert Capillary: Place the capillary tube into the test tube with its open end down.

-

Assemble Apparatus: Attach the test tube to a thermometer so that the bottom of the test tube is level with the thermometer's bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually (approx. 2-3 °C per minute).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.

-

Identify Boiling Point: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling and its vapor is displacing the remaining air.

-

Record Temperature: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature. This is the boiling point. The pressure inside and outside the capillary is equal at this point.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical properties that make it suitable for a range of applications in pharmaceutical and materials science. Its high reactivity, a consequence of the acyl chloride functional group, demands careful and informed handling. By understanding its density, boiling point, solubility, and spectroscopic signatures, researchers can effectively integrate this compound into complex synthetic workflows, confident in its identity and behavior. The protocols and data presented in this guide provide the necessary foundation for the safe and successful application of this versatile building block.

References

3-Chloro-2-fluorobenzoyl chloride chemical structure

<-33> A Technical Guide to 3-Chloro-2-fluorobenzoyl Chloride: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No: 85345-76-2), a key halogenated aromatic compound utilized in advanced organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a standard synthetic methodology, explores its reactivity, and discusses its significant applications as a building block for complex molecules, particularly in the pharmaceutical industry. Safety protocols and handling procedures are also comprehensively addressed to ensure safe laboratory and industrial practices. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a thorough understanding of this versatile chemical intermediate.

Chemical Identity and Structure

This compound is a disubstituted benzoyl chloride derivative. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring, adjacent to the highly reactive acyl chloride moiety, imparts unique chemical properties that are valuable in synthetic chemistry.

-

IUPAC Name: this compound

-

CAS Number: 85345-76-2[1]

-

Molecular Formula: C₇H₃Cl₂FO

-

Molecular Weight: 193.00 g/mol [1]

-

Canonical SMILES: C1=CC=C(C(=C1F)Cl)C(=O)Cl

-

InChI Key: VBYJOUAMJITBNL-UHFFFAOYSA-N

The structure features a benzene ring substituted at position 1 with a carbonyl chloride group, at position 2 with a fluorine atom, and at position 3 with a chlorine atom. The electron-withdrawing nature of the halogens and the acyl chloride group significantly influences the electron density of the aromatic ring and the reactivity of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Source(s) |

| Physical State | Liquid | [2] |

| Appearance | Colorless to pale yellow | [3] |

| Boiling Point | 202-203 °C | [1][2][4] |

| Density | 1.451 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5370 | [1][4] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [1] |

| Purity | Typically ≥97-98% | [1] |

Synthesis and Reactivity

Synthetic Route

This compound is typically synthesized from its corresponding carboxylic acid, 3-Chloro-2-fluorobenzoic acid. The most common laboratory and industrial method for this conversion is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The reaction with thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Reaction: ClC₆H₃(F)COOH + SOCl₂ → ClC₆H₃(F)COCl + SO₂ + HCl

This transformation is a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added to accelerate the reaction.

Caption: General workflow for synthesizing the title compound.

Reactivity

The reactivity of this compound is dominated by the acyl chloride functional group. It is a potent acylating agent and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to the carboxylic acid. This reaction is often vigorous.

-

Carboxylates: to form anhydrides.

It is also a key reactant in Friedel-Crafts acylation reactions to introduce the 3-chloro-2-fluorobenzoyl group onto another aromatic ring.

Applications in Research and Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The presence of fluorine, in particular, can significantly enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[5]

This compound serves as a crucial building block for introducing the 3-chloro-2-fluorobenzoyl or 3-chloro-2-fluorobenzyl moiety into larger, more complex molecules. Its precursor, 3-Chloro-2-fluorobenzoic acid, is utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), including Aurora A kinase inhibitors.[6] The benzoyl chloride is a more activated form for creating amide bonds, a common linkage in many pharmaceutical compounds. For example, it is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir.[7]

The specific substitution pattern of this molecule provides medicinal chemists with a tool to fine-tune the electronic and steric properties of a drug candidate, which can lead to improved potency and selectivity.[5][8]

Spectroscopic Characterization

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both the adjacent protons and through-space coupling to the fluorine atom.

-

¹³C NMR: The spectrum would display seven distinct signals: one for the carbonyl carbon (typically downfield, ~165-170 ppm) and six for the aromatic carbons. The carbon atoms bonded to fluorine and chlorine would show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically around 1780-1815 cm⁻¹. C-Cl, C-F, and aromatic C-H stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative procedure for the acylation of a primary amine with this compound.

Objective: To synthesize N-benzyl-3-chloro-2-fluorobenzamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. Causality: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side reactions.

-

Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. Causality: Dropwise addition prevents a rapid temperature increase and ensures smooth reaction progression.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted starting acid), and brine. Causality: Each wash removes specific impurities to simplify the final purification.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude product can be purified by recrystallization or column chromatography. The structure and purity of the final product should be confirmed by NMR, IR, and Mass Spectrometry.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazard Classifications: Flammable Liquid (Category 3), Skin Corrosion (Category 1B).

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

-

It is also a lachrymator (causes tears).[3]

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][13]

-

Reacts violently with water; avoid contact with moisture.[3]

-

In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[3][13]

-

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its unique structural features, stemming from the specific arrangement of its halogen substituents, make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in both academic research and industrial applications, particularly in the ongoing quest for novel therapeutic agents.

References

- 1. 85345-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.ie [fishersci.ie]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum [chemicalbook.com]

- 10. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. fishersci.com [fishersci.com]

Introduction: A Key Intermediate in Modern Synthesis

An In-Depth Technical Guide to 3-Chloro-2-fluorobenzoyl Chloride

This compound (CAS No. 85345-76-2) is a halogenated aromatic acyl chloride of significant interest to the pharmaceutical and specialty chemical industries. Its structural arrangement, featuring both chlorine and fluorine atoms ortho and meta to the acyl chloride group, provides a unique combination of reactivity and electronic properties. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its molecular characteristics, synthesis, safe handling, and critical applications, particularly its role as a versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of halogens can profoundly influence a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound an invaluable tool for medicinal chemists.[1]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The properties of this compound are well-documented, ensuring reproducibility in experimental design. Its molecular weight and other key physical constants are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 193.00 g/mol | [2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [4] |

| CAS Number | 85345-76-2 | [2][3] |

| Density | 1.451 g/mL at 25 °C | [2] |

| Boiling Point | 202-203 °C | [2][3] |

| Refractive Index (n20/D) | 1.5370 | [2] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [3] |

Synthesis and Purification: A Methodological Overview

The most common and direct laboratory-scale synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3-Chloro-2-fluorobenzoic acid (CAS No. 161957-55-7), using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality in Reagent Selection

The preference for thionyl chloride over other chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride) is rooted in its practical advantages. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. This facilitates a straightforward purification process, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, driving the reaction to completion according to Le Châtelier's principle. This eliminates the need for complex distillations or chromatographic separations to remove non-volatile impurities, resulting in a cleaner crude product.

Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzoic Acid

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition : Charge the flask with 3-Chloro-2-fluorobenzoic acid (1 equivalent). Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.

-

Reaction Execution : Heat the mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup and Purification : Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to yield the pure this compound.[5]

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-fluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] We will explore the prevalent synthetic pathways, delve into the mechanistic underpinnings of the core chemical transformations, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this versatile chemical building block.

Introduction: The Significance of this compound

This compound (CAS No. 85345-76-2) is a di-halogenated benzoyl chloride derivative whose structural features make it a valuable precursor in organic synthesis.[4][5] The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and reactivity, which are highly desirable in the synthesis of complex molecules.[2] Specifically, these substitutions can influence the pharmacokinetic properties of a drug molecule, such as metabolic stability and binding affinity.[2] Consequently, this compound serves as a crucial starting material for a range of active pharmaceutical ingredients (APIs), including Aurora A inhibitors.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85345-76-2[4][5] |

| Molecular Formula | C₇H₃Cl₂FO[4] |

| Molecular Weight | 193.00 g/mol [4] |

| Boiling Point | 202-203 °C (lit.)[4][7] |

| Density | 1.451 g/mL at 25 °C (lit.)[4][7] |

| Refractive Index | n20/D 1.5370 (lit.)[4][7] |

Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis, and several reagents can effectively facilitate this conversion. The general reaction is depicted below:

Caption: General synthesis of this compound.

The choice of chlorinating agent is critical and is often dictated by factors such as reaction conditions, desired purity, and ease of workup. The two most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8]

Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient removal of byproducts.[9][10][11][12][13] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group.[9][12]

Mechanism of Action:

The reaction between a carboxylic acid and thionyl chloride involves a nucleophilic acyl substitution.[11] The mechanism can be summarized in the following steps:

-

The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.[9][10]

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.[9][11][12]

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[9][12]

-

This leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol:

A typical laboratory-scale synthesis involves refluxing the 3-chloro-2-fluorobenzoic acid with an excess of thionyl chloride, often in an inert solvent like benzene or toluene.[14]

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, add 3-chloro-2-fluorobenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene may be added.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under vacuum to yield the final product.[13]

Oxalyl Chloride ((COCl)₂) Pathway

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies the purification process.[8][15][16] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[15][17]

Mechanism of Action (with DMF catalyst):

The reaction with oxalyl chloride, when catalyzed by DMF, proceeds through the formation of a Vilsmeier reagent.

-

DMF reacts with oxalyl chloride to form an electrophilic iminium salt (Vilsmeier reagent).[17]

-

The carboxylic acid attacks the Vilsmeier reagent.

-

A subsequent cascade of reactions liberates the acyl chloride, regenerates the DMF catalyst, and releases carbon dioxide and carbon monoxide.[18]

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocol:

This method is often carried out at room temperature in an inert solvent.

Step-by-Step Methodology:

-

Dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) in a flask equipped with a magnetic stirrer and a gas outlet.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5-2 equivalents) to the solution at room temperature. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.

-

Remove the solvent and any excess oxalyl chloride under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Table 2: Comparison of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reaction Conditions | Typically requires heating (reflux) | Milder, often at room temperature |

| Byproducts | SO₂ (gas), HCl (gas)[13] | CO (gas), CO₂ (gas), HCl (gas)[15] |

| Workup | Requires removal of excess reagent and potential byproducts | Simpler, as byproducts are gaseous[15][16] |

| Purity of Crude Product | Generally good | Often very high |

| Cost | Generally less expensive | More expensive |

Purification and Characterization

Purification of this compound is typically achieved by fractional distillation under reduced pressure.[13] It is crucial to perform all purification steps under anhydrous conditions, as acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid in the presence of moisture.[19]

For non-volatile impurities, recrystallization from a non-polar solvent like hexane or toluene can be an effective purification method.[20][21]

Safety and Handling

Both thionyl chloride and oxalyl chloride are corrosive and toxic substances that react violently with water.[22][23][24] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[22][24]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases.[22][23] It is a lachrymator and can cause severe burns.[22][23]

-

Oxalyl Chloride: Corrosive and toxic. In contact with water, it releases flammable gases. It can cause severe skin burns and eye damage.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its utility is demonstrated in the synthesis of various pharmaceutical agents. For example, it is a key intermediate in the preparation of certain kinase inhibitors and other therapeutic candidates where the specific substitution pattern is crucial for biological activity.[2][3][6] The related compound, 3-chlorobenzoyl chloride, is used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[25]

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the chlorination of 3-chloro-2-fluorobenzoic acid. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on the specific requirements of the synthesis, including scale, desired purity, and available resources. Adherence to strict anhydrous conditions and appropriate safety protocols is paramount for the successful and safe execution of these procedures. The continued importance of this compound as a key intermediate in the pharmaceutical and fine chemical industries underscores the need for a thorough understanding of its synthesis.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 85345-76-2 [sigmaaldrich.com]

- 5. 85345-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. ossila.com [ossila.com]

- 7. This compound | 85345-76-2 [chemicalbook.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. prepchem.com [prepchem.com]

- 15. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 16. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 17. youtube.com [youtube.com]

- 18. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. echemi.com [echemi.com]

- 21. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 22. fishersci.com [fishersci.com]

- 23. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. westliberty.edu [westliberty.edu]

- 25. nbinno.com [nbinno.com]

Reactivity of 3-Chloro-2-fluorobenzoyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-Chloro-2-fluorobenzoyl Chloride with Nucleophiles

Abstract

This compound is a key chemical intermediate valued for its role in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the highly electrophilic acyl chloride functional group, which is further activated by the electron-withdrawing effects of the halogen substituents on the aromatic ring. This guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles. We will delve into the governing principles of its chemical behavior, present detailed reaction mechanisms, and offer field-proven experimental protocols for its application in synthesis.

Introduction: Structural Features and Electronic Profile

This compound (C₇H₃Cl₂FO) is a disubstituted benzoyl chloride with a unique electronic profile that dictates its reactivity.[2] The molecule's primary site of reaction is the carbonyl carbon of the acyl chloride group (-COCl). This carbon is inherently electrophilic, and its reactivity is significantly enhanced by two key factors:

-

The Acyl Chloride Group: The chlorine atom is an excellent leaving group, and the carbonyl group provides a low-energy pathway for nucleophilic attack. Acyl chlorides are among the most reactive of all carboxylic acid derivatives.[3]

-

Aromatic Ring Substituents: The ortho-fluoro and meta-chloro groups are strongly electron-withdrawing via the inductive effect. This withdrawal of electron density from the aromatic ring further polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to attack by nucleophiles.[4]

While these electron-withdrawing groups also activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), the reactivity of the acyl chloride is so pronounced that reactions with most nucleophiles occur exclusively at the carbonyl carbon under standard conditions.[5][6]

The Dominant Reaction Pathway: Nucleophilic Acyl Substitution

The chemistry of this compound is overwhelmingly characterized by the Nucleophilic Acyl Substitution (NAS) mechanism.[7] This is a two-step process:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a very stable leaving group.[8]

This addition-elimination sequence is the fundamental pathway for the reactions discussed below.

Caption: General mechanism for Nucleophilic Acyl Substitution.

Reactivity with Common Nucleophiles

Reaction with Amines: Amide Synthesis

The reaction of this compound with primary or secondary amines is a rapid and highly efficient method for synthesizing the corresponding amides. This transformation is a cornerstone of medicinal chemistry.[9] The reaction proceeds quickly, often at room temperature or below.

Causality: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required.[10] Its purpose is twofold:

-

To neutralize the hydrochloric acid (HCl) byproduct that is formed.

-

To prevent protonation of the amine nucleophile, which would render it unreactive.

This protocol is adapted from standard procedures for amide synthesis from acyl chlorides.[11][12]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Experimental workflow for amide synthesis.

Reaction with Alcohols: Ester Synthesis

Esterification occurs when this compound reacts with an alcohol.[7] This reaction is generally slower than amidation and often requires a base, such as pyridine or triethylamine, to act as a catalyst and HCl scavenger.

Mechanism: The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon. The subsequent loss of a proton (facilitated by the base) and the chloride ion yields the ester.

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.0 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

1 M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous diethyl ether.

-

Cool the mixture to 0 °C.

-

Slowly add pyridine (1.2 eq) to the stirred solution. A precipitate of pyridinium hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation or column chromatography.

Reaction with Water: Hydrolysis

The high reactivity of acyl chlorides makes them extremely sensitive to moisture. This compound readily hydrolyzes upon contact with water, even atmospheric moisture, to form 3-chloro-2-fluorobenzoic acid and HCl gas.[7][13]

Causality and Prevention: This reaction is typically undesirable as it consumes the starting material and introduces impurities.[13] Therefore, all reactions involving this reagent must be conducted under strictly anhydrous conditions. This includes:

-

Using oven- or flame-dried glassware.

-

Employing anhydrous solvents.

-

Maintaining an inert atmosphere (nitrogen or argon) throughout the experiment.

Data Summary

The following table summarizes the reactivity of this compound with the nucleophiles discussed.

| Nucleophile | Product Functional Group | Relative Rate | Key Conditions |

| Amine (R-NH₂) | Amide | Very Fast | Anhydrous solvent, base (e.g., TEA), 0°C to RT |

| Alcohol (R-OH) | Ester | Moderate | Anhydrous solvent, base (e.g., Pyridine), 0°C to RT |

| Water (H₂O) | Carboxylic Acid | Fast | Occurs on contact with moisture; must be avoided |

Conclusion

The reactivity of this compound is robustly and predictably governed by the principles of nucleophilic acyl substitution. The highly activated acyl chloride group serves as the exclusive site of reaction for common nucleophiles like amines and alcohols, leading to the high-yield formation of amides and esters, respectively. The key to successfully utilizing this versatile reagent lies in the scrupulous control of reaction conditions, particularly the exclusion of moisture to prevent unintended hydrolysis. Understanding these core principles enables researchers and drug development professionals to effectively employ this compound as a building block for the synthesis of novel and complex molecular targets.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 98 85345-76-2 [sigmaaldrich.com]

- 3. 4-iso-Butoxy-3-fluorobenzoyl chloride | Benchchem [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Buy this compound | 85345-76-2 [smolecule.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Amide Synthesis [fishersci.it]

- 11. rsc.org [rsc.org]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is largely dictated by its reactivity and its ability to dissolve in appropriate solvents to facilitate reactions. Understanding the solubility of this acyl chloride in a range of organic solvents is therefore of paramount importance for process development, optimization, and safety in both research and industrial settings. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in different solvent classes and a detailed protocol for its experimental determination.

Chemical Profile of this compound

| Property | Value | Reference |

| CAS Number | 85345-76-2 | [3][4] |

| Molecular Formula | C₇H₃Cl₂FO | [3] |

| Molecular Weight | 193.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.451 g/mL at 25 °C | [3] |

| Boiling Point | 202-203 °C | [3] |

| Flash Point | 54.4 °C | [3] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its molecular structure dictates its interaction with different solvents. The presence of the polar carbonyl group (C=O) and the carbon-chlorine and carbon-fluorine bonds introduces dipole-dipole interactions. The benzene ring contributes to van der Waals forces.

A critical aspect to consider with acyl chlorides is their high reactivity, particularly towards protic solvents.[5] Protic solvents contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can act as nucleophiles, leading to a chemical reaction (solvolysis) rather than simple dissolution.[6][7][8][9][10]

Solvent Classes and Expected Solubility

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl sulfoxide) These solvents possess polar functional groups but lack acidic protons. They are generally good solvents for polar compounds. This compound is expected to be soluble in these solvents due to favorable dipole-dipole interactions. These are often the solvents of choice for reactions involving acyl chlorides as they can solvate the compound without reacting with it.[11]

-

Polar Protic Solvents: (e.g., Water, Alcohols, Carboxylic acids) These solvents can engage in hydrogen bonding and are highly polar. As a class, acyl chlorides react violently with water and readily with other protic solvents like alcohols to form carboxylic acids and esters, respectively.[5][12] Therefore, this compound is not considered soluble in these solvents but rather reactive.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene) These solvents have low dielectric constants and primarily interact through van der Waals forces. The presence of the benzene ring in this compound suggests some affinity for aromatic solvents like toluene and benzene. However, its overall polarity may limit its solubility in very nonpolar aliphatic solvents like hexane.

-

Chlorinated Solvents: (e.g., Dichloromethane, Chloroform) These solvents are relatively polar and are generally good at dissolving a wide range of organic compounds. This compound is expected to be readily soluble in chlorinated solvents due to compatible dipole-dipole interactions.

-

Ethereal Solvents: (e.g., Diethyl ether, Tetrahydrofuran) These solvents are polar aprotic and are good solvents for many organic compounds. Similar to other polar aprotic solvents, ethers are expected to be good solvents for this compound. A related compound, 2-fluorobenzoyl chloride, is known to be soluble in ether.[13]

Predictive Solubility Profile of this compound

Due to the lack of specific quantitative data in the literature, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents based on the theoretical principles discussed.

| Solvent Class | Solvent | Predicted Solubility/Reactivity | Rationale |

| Polar Aprotic | Acetone | Expected to be soluble | "Like dissolves like" - dipole-dipole interactions. |

| Acetonitrile | Expected to be soluble | "Like dissolves like" - dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Expected to be soluble | "Like dissolves like" - dipole-dipole interactions. | |

| Dimethyl sulfoxide (DMSO) | Expected to be soluble | "Like dissolves like" - dipole-dipole interactions. | |

| Polar Protic | Water | Reactive | Reacts to form 3-chloro-2-fluorobenzoic acid.[5] |

| Methanol | Reactive | Reacts to form methyl 3-chloro-2-fluorobenzoate.[12] | |

| Ethanol | Reactive | Reacts to form ethyl 3-chloro-2-fluorobenzoate.[12] | |

| Isopropanol | Reactive | Reacts to form isopropyl 3-chloro-2-fluorobenzoate. | |

| Nonpolar | Hexane | Expected to be sparingly soluble | Mismatch in polarity. |

| Toluene | Expected to be soluble | Aromatic ring enhances solubility. | |

| Benzene | Expected to be soluble | Aromatic ring enhances solubility. | |

| Chlorinated | Dichloromethane (DCM) | Expected to be soluble | Good general solvent for organic compounds. |

| Chloroform | Expected to be soluble | Good general solvent for organic compounds. | |

| Ethereal | Diethyl ether | Expected to be soluble | Polar aprotic nature is compatible. |

| Tetrahydrofuran (THF) | Expected to be soluble | Polar aprotic nature is compatible. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility safely. This protocol is designed for a qualitative to semi-quantitative assessment.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handle this compound with care. It is corrosive and will cause severe skin burns and eye damage.[3] It is also flammable.[3]

-

Ensure all glassware is scrupulously dry to prevent hydrolysis of the acyl chloride.

-

Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.

Materials and Equipment:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes or vials with caps

-

Graduated pipettes or syringes

-

Vortex mixer

-

A well-calibrated balance

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure:

-

Preparation: In a fume hood, dispense 1 mL of the chosen anhydrous organic solvent into a small, dry vial.

-

Initial Addition: Carefully add a small, pre-weighed amount (e.g., 10 mg) of this compound to the solvent.

-

Mixing: Securely cap the vial and vortex the mixture for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

If the solid has completely dissolved, the compound is soluble at this concentration.

-

If the solid has not dissolved, the compound is sparingly soluble or insoluble at this concentration.

-

-

Incremental Additions (for soluble compounds): Continue to add small, known increments of this compound to the vial, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

-

Data Recording: Record the total mass of this compound that was dissolved in the 1 mL of solvent to obtain a semi-quantitative solubility value (in mg/mL).

-

Repeat for each solvent.

-

Waste Disposal: All waste should be disposed of according to institutional guidelines for hazardous chemical waste. Unreacted acyl chloride can be slowly quenched by adding it to a stirred solution of sodium bicarbonate.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[3]

-

Flammability: It is a flammable liquid.[3] Keep away from heat, sparks, and open flames.

-

Reactivity: It reacts violently with water and other protic substances, releasing hydrogen chloride gas.[5] Ensure all equipment is dry and reactions are protected from atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat when handling this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and bases.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-氯-2-氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 85345-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvolyses of para-substituted benzoyl chlorides in trifluoroethanol and in highly aqueous media | Semantic Scholar [semanticscholar.org]

- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 12. savemyexams.com [savemyexams.com]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzoyl Chloride for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Benzoyl Chlorides in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, halogenated building blocks are indispensable tools. Their unique electronic and steric properties offer medicinal chemists fine control over molecular architecture and function. Among these, 3-Chloro-2-fluorobenzoyl chloride has emerged as a significant intermediate, valued for its specific reactivity profile that allows for the construction of complex, biologically active molecules. This guide, intended for the practicing scientist, provides an in-depth examination of this reagent, moving beyond a simple catalog of properties to a functional analysis of its synthesis, reactivity, and application. We will explore the causality behind its use, offering field-proven insights to empower your research and development endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its safe and effective use. This section details the essential physical and chemical properties of this compound, alongside critical safety and handling information.

Core Compound Characteristics

This compound is a disubstituted aromatic acyl chloride. The strategic placement of a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the acyl chloride group creates a unique electronic environment that dictates its reactivity.

| Property | Value | Source(s) |

| CAS Number | 85345-76-2 | |

| Molecular Formula | C₇H₃Cl₂FO | |

| Molecular Weight | 193.00 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 202-203 °C (lit.) | |

| Density | 1.451 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5370 (lit.) | |

| Flash Point | 54.4 °C (129.9 °F) - closed cup |

Safety, Handling, and Storage

As with all acyl chlorides, this compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is moisture-sensitive and will react with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a face shield, chemical-resistant gloves, and safety goggles, is mandatory. All manipulations should be performed within a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed.

Synthesis of this compound

The most direct and industrially relevant method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthetic Rationale and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established reaction in organic chemistry. The mechanism involves the activation of the carboxylic acid by the chlorinating agent. Using thionyl chloride as an example, the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes nucleophilic attack by the chloride ion, either intramolecularly or intermolecularly, to yield the acyl chloride. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture.

Caption: General mechanism for the synthesis of acyl chlorides from carboxylic acids.

Detailed Experimental Protocol (Adapted)

Materials:

-

3-Chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Reagent Addition: To the flask, add 3-chloro-2-fluorobenzoic acid (1.0 equivalent). Add anhydrous toluene or DCM as the solvent (approximately 5-10 mL per gram of carboxylic acid).

-

Chlorination: While stirring, slowly add thionyl chloride (1.5 equivalents) to the suspension. A gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene or 40°C for DCM) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction mixture should become a clear solution as the solid carboxylic acid is converted to the liquid acyl chloride.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is crude this compound.

-

Purification (Optional): For applications requiring very high purity, the crude product can be purified by vacuum distillation.

Self-Validation: The successful conversion can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Influence of Halogen Substituents

The presence of both chlorine and fluorine on the aromatic ring significantly modulates the reactivity of the acyl chloride group through inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. The ortho-fluoro and meta-chloro substituents both contribute to increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

-

Resonance Effect (+R): Halogens can also donate a lone pair of electrons into the aromatic π-system. However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing reactivity at a meta position. The ortho-fluoro substituent can exert a +R effect, but its primary influence on the nearby acyl group is often steric and inductive.

-

Steric Hindrance: The ortho-fluoro substituent can provide some steric hindrance around the reaction center, which may slightly decrease the rate of reaction with bulky nucleophiles compared to its 3-chloro-4-fluoro isomer.

Caption: Influence of substituents on the reactivity of the acyl chloride.

Typical Reactions

Amide Formation (Amidation): this compound reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most important applications, particularly in the synthesis of pharmaceuticals. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide in a Schotten-Baumann reaction) to neutralize the HCl byproduct.

Ester Formation (Esterification): Reaction with alcohols yields esters. This reaction is generally slower than amidation and may require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP).

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds to form substituted benzophenones. The position of acylation on the substrate is directed by its existing substituents.

Applications in Drug Development and Agrochemicals

The true value of this compound is realized in its application as a key building block for high-value, complex molecules.

Pharmaceutical Synthesis: Aurora Kinase Inhibitors

A prominent application of this reagent is in the synthesis of inhibitors for Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases is common in many human cancers, making them attractive targets for anticancer drug development.[3]